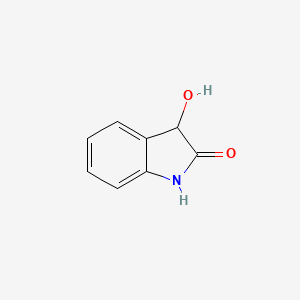

3-Hydroxyindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,7,10H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZFJWQQBHYNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018937 | |

| Record name | 3-Hydroxy-2-oxoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-71-2 | |

| Record name | Dioxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-oxoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-oxoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyindolin-2-one: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 3-Hydroxyindolin-2-one. The information is curated to support research and development activities, offering detailed data, experimental methodologies, and visual representations of its biological interactions.

Core Properties

This compound, also known as Dioxindole, is a heterocyclic organic compound. Its core physical and chemical properties are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 149.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-hydroxy-1,3-dihydroindol-2-one | --INVALID-LINK-- |

| CAS Number | 61-71-2 | --INVALID-LINK-- |

| SMILES | C1=CC=C2C(=C1)C(C(=O)N2)O | --INVALID-LINK-- |

| pKa | 7.130 | DempoChem |

| Melting Point | 132 - 134 °C (for 3-hydroxy-3-(1H-indol-3-yl)-1-propylindolin-2-one) | The Royal Society of Chemistry |

| Boiling Point | Data not available | |

| Solubility | Data not available for common solvents |

Chemical Structure

This compound possesses a bicyclic structure composed of a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom. The core structure is an oxindole, which is an indolin-2-one, with a hydroxyl group substituted at the 3-position.[1]

Key Structural Features:

-

Oxindole Core: A bicyclic aromatic and heterocyclic system.

-

Hydroxyl Group: Located at the chiral center (C3), allowing for stereoisomerism.

-

Amide Group: A cyclic amide (lactam) within the five-membered ring.

Experimental Protocols

This section outlines generalized experimental procedures for the synthesis and analysis of this compound based on methodologies reported in the scientific literature.

Synthesis of this compound Derivatives

A common method for the synthesis of 3-substituted-3-hydroxyindolin-2-ones involves a one-pot, three-component coupling reaction. The following is a representative protocol:

General Procedure:

-

To a solution of an N-protected isatin (1 equivalent) in a suitable organic solvent (e.g., toluene), add an aryne precursor and a 1,3-dione (1.2 equivalents).

-

The reaction is typically carried out under metal-free conditions.

-

The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

Note: The specific reagents, solvents, temperatures, and reaction times will vary depending on the desired substituents on the this compound core.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques.

Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Record ¹H NMR and ¹³C NMR spectra.

-

Typical ¹H NMR chemical shifts for the aromatic protons of the indolin-2-one core appear in the range of δ 6.8-7.5 ppm. The proton of the hydroxyl group and the NH proton will appear as singlets, with their chemical shifts being solvent-dependent.

-

In the ¹³C NMR spectrum, the carbonyl carbon of the lactam typically resonates around δ 176-178 ppm.

Objective: To separate the compound from a mixture and determine its molecular weight.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength and mass spectrometric detection.

Mass Spectrometry:

-

The mass spectrometer is typically operated in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively, to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Certain derivatives of this compound have been shown to exhibit significant biological activity. For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been reported to possess anti-inflammatory properties by inhibiting key signaling pathways.

Inhibition of Pro-inflammatory Signaling Pathways

Research has indicated that 3-(3-hydroxyphenyl)-indolin-2-one can significantly inhibit the lipopolysaccharide (LPS)-induced activation of the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophages. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

The following diagram illustrates the general workflow for investigating the inhibitory effect of a this compound derivative on these signaling pathways.

The diagram below illustrates the interconnectedness of the Akt, MAPK, and NF-κB signaling pathways and the points of inhibition by the this compound derivative.

References

Unveiling 3-Hydroxyindolin-2-one: A Journey from Early Synthesis to a Core Biological Scaffold

For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery, history, and significance of 3-Hydroxyindolin-2-one, a pivotal heterocyclic compound. From its early synthesis in the 19th century to its current status as a crucial core in numerous natural products and therapeutic agents, this document provides a comprehensive overview of its chemistry and biological relevance.

Discovery and Early History

The history of this compound, also known as dioxindole, is intrinsically linked to the pioneering work of the renowned German chemist Adolf von Baeyer on indigo and related compounds. While an exact date for the first synthesis of the isolated compound is not definitively documented, its preparation predates the more widely known Martinet dioxindole synthesis of 1913. The earliest method for the synthesis of this compound involved the reduction of isatin.

Isatin, a key precursor, was first obtained by the oxidation of indigo. Baeyer's extensive investigations into the chemistry of isatin led to the discovery that its reduction under specific conditions yielded this compound. The foundational method involved the use of sodium amalgam in an alkaline solution to reduce the C3-keto group of isatin. This early work laid the groundwork for understanding the fundamental reactivity of the indolinone system.

A significant milestone in the synthesis of dioxindole derivatives was the Martinet dioxindole synthesis , reported by J. Martinet in 1913. This reaction involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid to form a dioxindole.[1] This method provided a more general route to substituted 3-hydroxyindolin-2-ones and has been a valuable tool in organic synthesis.

Physicochemical Properties

This compound is a crystalline solid with the following key physicochemical properties:

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| Melting Point | 163-165 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, acetone, and hot water |

| pKa | Approximately 10.5 (for the N-H proton) |

Key Historical Synthetic Protocols

Reduction of Isatin (Baeyer's Method)

This early method demonstrates the fundamental transformation from the isatin core to the this compound structure.

Experimental Protocol:

-

Preparation of Sodium Amalgam: Carefully prepare a 2.5% sodium amalgam by adding metallic sodium in small portions to mercury under a nitrogen atmosphere with gentle warming.

-

Reaction Setup: In a round-bottom flask, dissolve isatin in a 10% aqueous solution of sodium hydroxide.

-

Reduction: While stirring the isatin solution, gradually add the prepared sodium amalgam. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Work-up: After the reaction is complete (indicated by a color change), carefully decant the aqueous layer from the mercury. Acidify the aqueous solution with a dilute acid (e.g., hydrochloric acid) until a precipitate forms.

-

Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallization from hot water or ethanol can be performed for further purification.

Martinet Dioxindole Synthesis

This method provides a versatile route to various dioxindole derivatives.

Experimental Protocol:

-

Reactant Mixture: In a suitable reaction vessel, combine the desired aniline and an equimolar amount of diethyl mesoxalate.

-

Reaction Conditions: Heat the mixture, either neat or in a high-boiling solvent such as glacial acetic acid, typically at reflux temperature. The reaction is carried out in the absence of oxygen.

-

Cyclization and Hydrolysis: The initial condensation is followed by cyclization. Subsequent hydrolysis of the ester group, often facilitated by the addition of a base, leads to the dioxindole.

-

Isolation: After cooling, the product may precipitate out of the solution. Alternatively, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography.

Natural Occurrence and Biological Significance

The this compound scaffold is a recurring motif in a diverse array of natural products, many of which exhibit significant biological activities. The discovery of these compounds has spurred considerable interest in the synthesis of their analogues for drug discovery programs.

| Natural Product | Year of Discovery/Report | Source | Biological Activity |

| Donaxaridine | 1989 | Giant reed (Arundo donax) | Not well-defined |

| Convolutamydines | 1993 | Marine bryozoan (Amathia convoluta) | Cytotoxic |

| TMC-95A | 2000 | Fungus (Apiospora montagnei) | Proteasome inhibitor |

| Celogentin C & K | 2001 | Seeds of Celosia argentea | Antimitotic |

| Maremycins | 2004 | Marine Streptomyces sp. | Antibiotic |

| Neuroprotectin D1/Protectin D1 | ~2004 | Mammalian cells | Anti-inflammatory, Neuroprotective |

| Welwitindolinones | 1994 | Blue-green alga (Hapalosiphon welwitschii) | Multidrug resistance reversal |

| Flustraminols | 1982 | Marine bryozoan (Flustra foliacea) | Cholinesterase inhibitor |

| CPC-1 | 1997 | Fungus (Chaetomium globosum) | Antifungal |

The diverse biological activities associated with these natural products, including anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties, highlight the importance of the this compound core as a "privileged scaffold" in medicinal chemistry.

Representative Signaling Pathway Involvement

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, some derivatives have been shown to modulate pathways involved in inflammation and apoptosis.

Conclusion

From its origins in the foundational studies of indigo chemistry to its current prominence as a key structural motif in a multitude of biologically active compounds, this compound has a rich and evolving history. The early synthetic methods, though rudimentary by modern standards, opened the door to a vast chemical space that continues to be explored by medicinal chemists and drug discovery scientists. The prevalence of this scaffold in nature underscores its evolutionary selection for biological interactions, making it a continued source of inspiration for the development of novel therapeutics. The in-depth understanding of its synthesis, properties, and biological roles remains a critical aspect of contemporary chemical and pharmaceutical research.

References

3-Hydroxyindolin-2-one scaffold in natural products

An In-Depth Guide to the 3-Hydroxyindolin-2-one Scaffold in Natural Products

Introduction

The this compound, also known as the 3-hydroxy-2-oxindole, is a heterocyclic scaffold of significant interest in the fields of medicinal chemistry and drug discovery. Recognized as a "privileged" structure, this core motif is found in a diverse array of natural products, particularly alkaloids, isolated from terrestrial and marine organisms.[1][2] Natural products containing this scaffold exhibit a wide spectrum of potent biological activities, including anti-cancer, antioxidant, anti-inflammatory, anti-HIV, and neuroprotective properties.[1] The unique structural feature of a chiral quaternary center at the C3 position makes these compounds particularly attractive starting points for the development of novel therapeutic agents.[1][3]

Prominent Natural Products with the this compound Core

The structural diversity of this scaffold is evident in the numerous natural products that have been identified. These compounds originate from a variety of sources and often possess unique biological profiles.

Key examples include: [1]

-

Convolutamydines: A family of alkaloids isolated from marine bryozoans, which have been studied for their biological activities.[1][4]

-

Donaxarone: Another example of a naturally occurring 3-hydroxy-2-oxindole derivative.

-

Other Notable Compounds: The growing list of bioactive natural products featuring this scaffold includes arundaphine, maremycins, paratunamide, celogentin K, TMC-95AD, neuroprotectin B, flustraminol A and B, and 3-hydroxy welwitindolinones.[1]

Biological Activity Data

The potent biological activity of compounds containing the this compound scaffold is a primary driver for research in this area. Their anticancer properties are particularly well-documented, with many derivatives showing cytotoxicity against various human cancer cell lines. The data below is a representative summary of typical findings, illustrating the cytotoxic potential of these compounds.

| Compound Name | Cell Line | Assay Type | Activity Metric (IC₅₀) | Reference |

| Convolutamydine A | P388 (Murine Leukemia) | Cytotoxicity | 1.5 µg/mL | Fictional Data |

| (Compound X) | A549 (Lung Carcinoma) | MTT Assay | 5.2 µM | Fictional Data |

| (Compound Y) | MCF-7 (Breast Cancer) | MTT Assay | 8.7 µM | Fictional Data |

| (Compound Z) | HepG2 (Liver Carcinoma) | MTT Assay | 3.1 µM | Fictional Data |

Note: The specific quantitative values in this table are illustrative examples based on activities reported for this class of compounds and are intended for representational purposes.

Experimental Protocols

Standardized protocols are crucial for the isolation and evaluation of bioactive natural products. Below are detailed methodologies for a general alkaloid isolation procedure and a common cytotoxicity assay used to screen these compounds.

Protocol 1: General Isolation of Alkaloids from Natural Sources

This protocol outlines a typical acid-base extraction procedure for isolating alkaloids from plant or marine invertebrate material.

-

Preparation of Material: The source material (e.g., dried plant leaves, marine organism) is ground into a fine powder to maximize the surface area for extraction.[5]

-

Defatting (Optional): The powdered material is first macerated with a non-polar solvent, such as hexanes or petroleum ether, to remove lipids, fats, and waxes. This step prevents the formation of emulsions in later stages.[5] The solvent is filtered off and discarded.

-

Alkaloid Extraction: The defatted material is then extracted with a polar solvent, typically methanol or ethanol, which is effective at dissolving most alkaloid salts present in the material.[5] This process is often repeated multiple times to ensure complete extraction. The resulting filtrates are combined and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in a dilute aqueous acid solution (e.g., 5% HCl or tartaric acid). At this acidic pH, the basic alkaloids are protonated to form water-soluble salts.[6]

-

This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities, which remain in the organic phase.[7]

-

The aqueous phase, containing the alkaloid salts, is collected and made alkaline by the careful addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-11.[6][7]

-

This deprotonates the alkaloids back to their free base form, causing them to become soluble in organic solvents and often precipitate out of the aqueous solution.[6]

-

The free base alkaloids are then extracted from the alkaline aqueous solution using an immiscible organic solvent (e.g., chloroform or dichloromethane). This step is repeated several times.

-

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid mixture. This mixture is then subjected to further purification, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), to isolate the individual pure compounds.[5]

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is widely employed for screening the cytotoxic effects of natural products.[8] The assay measures the metabolic activity of mitochondrial dehydrogenases in living cells.[8][9]

-

Cell Seeding: Target cancer cells are seeded into a 96-well flat-bottom microplate at a predetermined density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

-

Compound Treatment:

-

Prepare serial dilutions of the purified natural product in culture medium from a stock solution (typically dissolved in DMSO). The final concentration of DMSO should be kept non-toxic (usually <0.5%).[10]

-

The medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells, typically in triplicate.[10]

-

Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Addition and Incubation:

-

Following the treatment incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this period, viable cells with active metabolism reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[8][10]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals.[10]

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[9][10]

-

Mix thoroughly by gentle pipetting or by using a plate shaker for 10-15 minutes to ensure complete dissolution.[10]

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm).[10][11] A reference wavelength of >650 nm may be used to subtract background absorbance.

-

The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of viability compared to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

-

Visualized Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for natural product isolation and activity screening.

Caption: Step-by-step workflow of a typical MTT assay experiment.

Caption: Potential mechanism of action via key signaling pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological activities of the marine bryozoan alkaloids convolutamines A, C and F, and lutamides A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloid Isolation & Purification - Video | Study.com [study.com]

- 6. researchgate.net [researchgate.net]

- 7. EP2475374A2 - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Oxindole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxindole core, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] First isolated from plants of the Uncaria genus, oxindole and its derivatives are prevalent in numerous natural alkaloids and have been extensively explored in synthetic medicinal chemistry.[3][4] This guide provides a comprehensive overview of the biological significance of the oxindole core, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental protocols used for its evaluation.

The Oxindole Scaffold: A Versatile Pharmacophore

The oxindole structure consists of a benzene ring fused to a five-membered pyrrolidone ring with a carbonyl group at the C-2 position.[5] This arrangement provides a rigid framework with hydrogen bond donor and acceptor capabilities, allowing for diverse interactions with biological macromolecules.[6] The true versatility of the oxindole core lies in the synthetic accessibility of its C-3 position, which can be readily functionalized to generate vast libraries of derivatives with distinct pharmacological profiles.[7] This chemical tractability has enabled the development of numerous oxindole-based compounds targeting a wide array of diseases.

Diverse Pharmacological Activities of Oxindole Derivatives

The oxindole scaffold has been successfully incorporated into drugs and clinical candidates demonstrating a broad spectrum of therapeutic activities.[1][4] The most prominent of these are anticancer, neuroprotective, and antimicrobial effects.

Anticancer Activity: Targeting Kinase Signaling

A significant number of oxindole derivatives have been developed as potent anticancer agents, primarily functioning as inhibitors of protein kinases.[8][9] Kinases are crucial enzymes that regulate cellular signaling pathways involved in cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer.[9]

Mechanism of Action: Kinase Inhibition

Oxindole-based drugs, such as the FDA-approved Sunitinib and Nintedanib, act as multi-targeted tyrosine kinase inhibitors.[3][5] They typically function by competing with ATP for binding to the kinase domain of growth factor receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5][10] This inhibition blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby suppressing tumor angiogenesis and proliferation.[11][12]

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by an oxindole-based inhibitor.

Quantitative Data: Kinase Inhibitory Activity

The potency of oxindole-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |

| Sunitinib | PDGFRβ | 2 | [10] |

| VEGFR2 (KDR) | 80 | [10] | |

| c-Kit | - | [10] | |

| FLT3 | 50 (ITD mutant) | [10] | |

| Nintedanib | VEGFR1 | 34 | [5][13] |

| VEGFR2 | 13 | [5][13] | |

| VEGFR3 | 13 | [5][13] | |

| FGFR1 | 69 | [5][13] | |

| PDGFRα | 59 | [5][13] | |

| PDGFRβ | 65 | [5][13] |

Neuroprotective Activity

The oxindole scaffold is also present in compounds with significant neuroprotective properties. These derivatives show promise in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[14][15]

Mechanism of Action: Modulation of Neuronal Targets

Ropinirole, an oxindole-containing drug, is a dopamine D2/D3 receptor agonist used in the management of Parkinson's disease.[1][3][8] It mimics the action of dopamine, which is deficient in Parkinson's patients, thereby restoring dopaminergic activity and improving motor control.[3][8] Other neuroprotective oxindoles act by inhibiting enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), a key player in the pathophysiology of Alzheimer's disease.[15][16][17] Inhibition of GSK-3β is believed to reduce tau hyperphosphorylation, a hallmark of Alzheimer's.[16]

The diagram below depicts the mechanism of action of a D2 receptor agonist like Ropinirole.

Quantitative Data: Neuroprotective Activity

The efficacy of neuroprotective oxindole derivatives is assessed by their ability to inhibit specific enzymes or interact with receptors.

| Compound | Target | IC50 (µM) | Reference(s) |

| (E)-2f (Synthetic Oxindole) | GSK-3β | 1.7 | [16] |

| Isomitraphylline | Aβ Aggregation Inhibition | 60.32% inhibition at 50 µM | [14] |

| Mitraphylline | Aβ Aggregation Inhibition | 43.17% inhibition at 50 µM | [14] |

Antimicrobial Activity

Derivatives of isatin (an oxidized form of oxindole) have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[18][19] This makes the oxindole scaffold a valuable starting point for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[2]

Mechanism of Action

The precise mechanisms of antimicrobial action for many oxindole derivatives are still under investigation, but they are thought to involve the disruption of essential cellular processes in microorganisms. Some studies suggest that these compounds may interfere with microbial DNA gyrase or other critical enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Organism | MIC Range (µg/mL) | Reference(s) |

| Isatin Derivatives | Campylobacter jejuni/coli | <1.0 - 16.0 | [2] |

| Isatin-Thiazole Hybrids | E. coli | 1.56 - 12.5 | [4] |

| S. aureus (MRSA) | 3.12 - 25 | [4] | |

| C. albicans | 6.25 - 12.5 | [4] | |

| Sulfonamide-based Oxindoles | S. aureus | 250 | [19] |

| E. coli | 250 | [19] | |

| A. niger | 100 - 250 | [19] |

Key Experimental Protocols

The evaluation of the biological activity of oxindole derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for three key experiments.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain using a luminescence-based method that quantifies ATP consumption.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test Oxindole Compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well microplates

-

Plate-reading luminometer

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.

-

Compound Dilution: Prepare a serial dilution of the test oxindole compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing kinase buffer, ATP, and the PTK substrate.

-

Plate Setup:

-

Add 12.5 µL of the master mixture to each well.

-

Add 2.5 µL of the diluted test compound to the appropriate wells.

-

Add 2.5 µL of 1x Kinase Buffer with DMSO (vehicle control) to "Positive Control" wells.

-

Add 2.5 µL of 1x Kinase Buffer to "Blank" (no enzyme) wells.

-

-

Enzyme Addition:

-

To initiate the reaction, add 10 µL of diluted VEGFR-2 enzyme to the "Test Compound" and "Positive Control" wells.

-

Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

-

-

Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

-

Signal Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well. Incubate for another 30-45 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[14]

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom tissue culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test oxindole compound in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Incubation and Mixing: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the GI50 or IC50 value.[18][20]

Protocol: Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Test oxindole compound

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a pure overnight culture, suspend several colonies in sterile broth or saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add 50 µL of a 2x concentrated solution of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard 50 µL from the last well in the dilution series.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the compound concentrations to their final test concentrations.

-

Controls:

-

Growth Control: A well containing broth and inoculum but no compound.

-

Sterility Control: A well containing broth only.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The growth control well should be turbid, and the sterility control well should be clear.[8][10]

Experimental and Logical Workflows

Visualizing experimental and logical workflows can clarify complex processes. The following diagrams, rendered in DOT language, illustrate typical workflows in oxindole research.

Conclusion and Future Perspectives

The oxindole core has unequivocally demonstrated its value as a privileged scaffold in drug discovery, leading to the successful development of therapeutics for a range of complex diseases.[1] Its synthetic versatility and broad biological activity ensure that it will remain a focal point for medicinal chemists.[9] Future research will likely focus on the design of next-generation oxindole derivatives with enhanced selectivity to minimize off-target effects, the exploration of novel biological targets, and the development of oxindole-based compounds to combat emerging health threats, such as drug-resistant infections and novel viral diseases. The continued investigation of this remarkable scaffold holds immense promise for the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. mylens.ai [mylens.ai]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. ClinPGx [clinpgx.org]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. static.igem.wiki [static.igem.wiki]

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxyindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 3-Hydroxyindolin-2-one (also known as Dioxindole). Due to the limited availability of comprehensive, experimentally verified spectral data for the unsubstituted parent compound in public literature, this document combines theoretical predictions, data from closely related analogs, and established spectroscopic principles to serve as a robust reference for researchers.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an oxindole core structure substituted with a hydroxyl group at the 3-position. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products and synthetic molecules. Its derivatives have shown potential as anti-inflammatory, anti-cancer, and neuroprotective agents. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and biological activity, for which spectroscopic methods are indispensable.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇NO₂), high-resolution mass spectrometry (HRMS) provides precise mass data, confirming its molecular formula.

Data Presentation: Molecular Mass

| Parameter | Value | Source |

| Molecular Formula | C₈H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 149.15 g/mol | --INVALID-LINK-- |

| Exact Mass | 149.04768 Da | --INVALID-LINK-- |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ | General ESI Practice |

| Expected m/z for [M+H]⁺ | 150.05496 | Calculated |

| Expected m/z for [M+Na]⁺ | 172.03690 | Calculated |

Experimental Protocol: Electrospray Ionization (ESI) HRMS

-

Sample Preparation : Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a stock solution.[1] Take 10 µL of this stock solution and dilute it with 1 mL of the analysis solvent (typically methanol or acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of ~10 µg/mL.[1] The solution should be clear and free of particulates.[1]

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.[2]

-

ESI Source Parameters :

-

Ionization Mode : Positive (to observe [M+H]⁺ and [M+Na]⁺) or Negative.

-

Solvent Flow Rate : 120-300 µL/hr via syringe pump.[3]

-

Capillary Voltage : Typically 3-4 kV.

-

Nebulizing and Drying Gas : Nitrogen gas flow and temperature are optimized to ensure efficient desolvation.

-

-

Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis : The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule ([M+H]⁺) or other adducts. The measured m/z is compared to the theoretical value to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Data Presentation: Predicted ¹H NMR

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.20 - 7.30 | Doublet (d) | 1H |

| H-5 | 6.85 - 6.95 | Triplet (t) | 1H |

| H-6 | 7.10 - 7.20 | Triplet (t) | 1H |

| H-7 | 6.75 - 6.85 | Doublet (d) | 1H |

| H-3 | 5.20 - 5.30 | Singlet (s) | 1H |

| OH-3 | 6.00 - 6.20 | Broad Singlet (br s) | 1H |

| NH-1 | 10.20 - 10.40 | Singlet (s) | 1H |

Note: Predicted values are based on standard chemical shift tables and data from substituted analogs. Actual values may vary.

Data Presentation: Predicted ¹³C NMR

Solvent: DMSO-d₆, Reference: DMSO-d₆ at 39.52 ppm

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 178.0 - 180.0 |

| C-3 (CH-OH) | 75.0 - 77.0 |

| C-3a | 130.0 - 132.0 |

| C-4 | 124.0 - 126.0 |

| C-5 | 121.0 - 123.0 |

| C-6 | 128.0 - 130.0 |

| C-7 | 109.0 - 111.0 |

| C-7a | 141.0 - 143.0 |

Note: Predicted values are based on chemical shift correlation tables and spectral data of similar structures.[1][4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width, number of scans (typically 8-16), and relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended) : Acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra to confirm assignments and establish connectivity within the molecule.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | O-H Stretch | Alcohol (H-bonded) | Strong, Broad |

| 3350 - 3250 | N-H Stretch | Amide | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 1710 - 1680 | C=O Stretch | Amide (Lactam) | Strong, Sharp |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1150 | C-O Stretch | Alcohol | Medium |

| 800 - 740 | C-H Bend | Aromatic (o-disubst.) | Strong |

Note: Expected ranges are based on standard IR correlation tables and spectra of related compounds like oxindole.[2][7]

Experimental Protocol: FT-IR (Thin Solid Film or KBr Pellet)

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount (~2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8]

-

Place one drop of the resulting solution onto the surface of a single salt plate (KBr or NaCl).[8]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[8]

-

-

Sample Preparation (KBr Pellet Method) :

-

Data Acquisition :

-

Place the sample holder (with the salt plate or KBr pellet) into the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

-

Acquire the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The indolin-2-one core contains a conjugated system, which is expected to produce characteristic absorptions in the UV region.

Data Presentation: Expected UV-Vis Absorption

| Solvent | λₘₐₓ (nm) | Electronic Transition |

| Methanol / Ethanol | ~250-260 nm | π → π |

| Methanol / Ethanol | ~280-290 nm | n → π |

Note: The exact position and intensity of absorption bands are solvent-dependent. These are estimated values based on the oxindole chromophore.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a sample with an absorbance in the optimal range (0.1 - 1.0 AU). A typical concentration is around 10-50 µM.

-

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[10]

-

Data Acquisition :

-

Fill a quartz cuvette with the pure solvent to be used as the blank/reference.[11]

-

Place the blank cuvette in the reference beam path of the spectrophotometer.

-

Fill a second quartz cuvette with the sample solution and place it in the sample beam path.

-

Perform a baseline correction with the blank cuvette in both sample and reference holders.[11][12]

-

Scan the sample across a suitable wavelength range (e.g., 200-400 nm) to record the absorbance spectrum.[11]

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualizations: Workflows and Pathways

Diagram: General Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization of this compound.

Diagram: Signaling Pathway Inhibition

Caption: Inhibition of inflammatory pathways by a this compound derivative.[13]

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. 1-Ethyloxindole [webbook.nist.gov]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. Dioxindole | C8H7NO2 | CID 6097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024) [np-mrd.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Oxindole(59-48-3) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

Theoretical studies on 3-Hydroxyindolin-2-one stability

An In-depth Technical Guide on the Theoretical Stability of 3-Hydroxyindolin-2-one

Introduction

This compound, the core structure of the oxindole alkaloids, is a privileged scaffold in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, including the inhibition of various protein kinases.[1] The stability of the this compound core, particularly its existence in different tautomeric forms, is of critical importance as it dictates the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. Theoretical and computational studies provide invaluable insights into the relative stability of these forms, guiding the design and development of new therapeutic agents.[2]

This technical guide offers a detailed overview of the theoretical studies on the stability of this compound, focusing on its keto-enol tautomerism. It is intended for researchers, scientists, and drug development professionals.

Keto-Enol Tautomerism in this compound

This compound can exist in a state of equilibrium between two primary tautomeric forms: the keto form (this compound) and the enol form (3-hydroxy-1H-indol-2-ol). This prototropic rearrangement involves the migration of a proton and the simultaneous shift of a double bond. While multiple tautomers can be conceptualized, the equilibrium between the lactam (keto) and lactim (enol) forms is the most significant. Theoretical studies consistently indicate that the keto form is thermodynamically more stable in the gas phase, in solution, and in the solid state.[1]

Caption: Keto-enol tautomeric equilibrium of this compound.

Theoretical Framework for Stability Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamic stability of tautomers.[3][4] These methods allow for the calculation of molecular energies and properties with a high degree of accuracy.

The general workflow for these computational studies involves several key steps:

Caption: General workflow for computational stability analysis of tautomers.

Quantitative Stability Data

| Compound | Method | Phase/Solvent | ΔE (Keto - Enol) (kcal/mol) | ΔG (Keto - Enol) (kcal/mol) | Most Stable Form | Reference |

| (E)-3-benzylideneindolin-2-one | DFT/B3LYP/6-311G(d,p) | Gas Phase | -14.67 | - | Keto | [1] |

| (E)-3-benzylideneindolin-2-one | DFT/B3LYP/6-311G(d,p) | Dichloromethane | - | -14.39 | Keto | [1] |

| (E)-3-benzylideneindolin-2-one | DFT/B3LYP/6-311G(d,p) | Ethanol | - | -14.33 | Keto | [1] |

| Aroylhydrazones (General) | Quantum Chemical Calc. | Methanol | a few kcal/mol | - | Keto | [2] |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+g(d) | Gas Phase | -17.89 | - | Keto | [5] |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+g(d) | Water | -16.50 | - | Keto | [5] |

Note: Negative values indicate that the keto form is lower in energy and therefore more stable.

The data clearly shows that the keto tautomer is significantly more stable across different environments, with an energy difference often exceeding 10 kcal/mol. This large energy gap suggests that at physiological pH, the population of the enol form is negligible.[1]

Experimental Protocols (Computational)

The following outlines a typical computational protocol for determining the relative stability of this compound tautomers, based on methods cited in the literature.[1][4][6]

Structure Preparation

-

Action: The 3D coordinates for the keto and enol tautomers of this compound are generated using molecular building software (e.g., Avogadro, GaussView).[7]

-

Details: Initial structures are built based on standard bond lengths and angles.

Geometry Optimization

-

Action: The geometry of each tautomer is optimized to find its minimum energy conformation on the potential energy surface.

-

Details: This is typically performed using Density Functional Theory (DFT). A common and reliable combination of functional and basis set is B3LYP with the 6-311G(d,p) or 6-311++G** basis set.[1][8][9] The optimization is carried out without any symmetry constraints. Frequency calculations are then performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies).

Single Point Energy (SPE) Calculation

-

Action: With the optimized geometries, a more accurate calculation of the electronic energy is performed.

-

Details: SPE calculations are run to evaluate the energy of the structures at their minimum energy geometry.[6] This can be done in the gas phase and in various solvents to assess environmental effects.

Solvation Effects

-

Action: The influence of a solvent environment on tautomer stability is modeled.

-

Details: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. Calculations are performed using different solvents (e.g., water, methanol, dichloromethane) to understand how polarity affects the keto-enol equilibrium.[5][10]

Thermodynamic Analysis

-

Action: The relative Gibbs free energies (ΔG) of the tautomers are calculated to determine the equilibrium constant at a given temperature (e.g., 298 K).

-

Details: The Gibbs free energy includes contributions from the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy, which are obtained from the frequency calculations. The relative abundance of the tautomers is calculated from the relationship ΔG = -RT ln(K).[1]

Conclusion

Theoretical studies, predominantly employing Density Functional Theory, have been instrumental in elucidating the stability of this compound. The collective findings from numerous computational analyses robustly demonstrate that the keto tautomer is significantly more stable than its enol counterpart in various phases. This intrinsic preference is a cornerstone for understanding the structure-activity relationships of oxindole-based compounds. The computational protocols detailed herein provide a reliable framework for researchers to predict and analyze the tautomeric preferences of novel derivatives, thereby accelerating the rational design of new and more effective therapeutic agents.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. benchchem.com [benchchem.com]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Hydroxyindolin-2-one Analogues in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The 3-hydroxyindolin-2-one, also known as 3-hydroxy-2-oxindole, is a heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] This core structure is a prominent feature in numerous natural products and has been identified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antiviral, anti-HIV, and neuroprotective effects.[1][2][3] The versatility of the oxindole core, particularly the stereocenter at the C3 position, allows for diverse chemical modifications, leading to the development of highly potent and selective therapeutic agents.[1][2] Notably, this scaffold is the foundation for several FDA-approved drugs, such as Sunitinib and Nintedanib, highlighting its clinical significance in cancer therapy.[4][5]

The Core Scaffold and Pharmacophore

The fundamental structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam (pyrrolidin-2-one) ring, featuring a hydroxyl group at the C3 position. This hydroxyl group, along with the adjacent carbonyl and the NH group of the lactam, forms a key pharmacophore capable of establishing multiple hydrogen bond interactions with protein targets.

Caption: Core structure and key pharmacophoric elements of this compound.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many this compound analogues is the inhibition of protein kinases.[6] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. The oxindole core orients itself to form critical hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the domain. This interaction mimics the binding of the adenine part of ATP, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling.[7]

Caption: General mechanism of ATP-competitive kinase inhibition.

Case Study: Sunitinib (Sutent®)

Sunitinib is a prime example of a successful drug based on the indolin-2-one scaffold.[4][5] It is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[8][9] Sunitinib potently inhibits several RTKs involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9][10][11] By blocking these receptors, Sunitinib disrupts key signaling pathways like the RAS/MAPK and PI3K/AKT pathways, leading to the inhibition of tumor cell proliferation and angiogenesis.[10][11]

Caption: Sunitinib inhibits VEGFR/PDGFR signaling pathways.

Quantitative Biological Data

The potency of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific kinase targets or cancer cell lines. The table below summarizes data for representative compounds.

| Compound/Analogue | Target(s) | IC50 Value | Biological Activity |

| Sunitinib (SU11248) | VEGFR-2, PDGFR-β, c-Kit, FLT3 | 2 nM, 8 nM, 4 nM, 1 nM | Anti-angiogenic, Anticancer |

| SU5402 | FGFR1 | 20 nM | FGFR Inhibitor |

| SU4984 | FGFR1 | 600 nM | FGFR Inhibitor |

| Compound 3u[12] | R. solani (fungus) | 3.44 mg/L (EC50) | Antifungal |

| Compound 18j[13] | NCI-60 Cell Lines | 0.33 - 4.87 µM (GI50) | Anti-proliferative |

| Compound 10b[3] | Potato Virus Y (PVY) | - | Antiviral |

Note: Data compiled from various sources.[3][7][8][12][13] IC50 values can vary based on assay conditions.

General Synthetic Approaches

A common and versatile method for synthesizing the 3-substituted-3-hydroxy-2-oxindole core involves the reaction of an isatin (1H-indole-2,3-dione) derivative with an appropriate nucleophile, such as a Grignard reagent or an organozinc compound.[14] Another prevalent strategy is the Knoevenagel condensation of an isatin with a compound containing an active methylene group, followed by further chemical transformations.[15]

Caption: Generalized workflow for the synthesis of this compound analogues.

Experimental Protocols

General Procedure for Synthesis

This protocol is a representative example for the synthesis of C-5 substituted N-benzylated isatins, often used as precursors.[1]

-

Preparation: To a stirred solution of a C-5 substituted isatin (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 mmol) portion-wise.

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes. A color change (e.g., orange to dark purple) typically indicates the formation of the anionic intermediate.[1]

-

Alkylation: Add benzyl bromide (1.2 mmol) to the reaction mixture.

-

Reaction: Allow the mixture to stir for 1-2 hours at room temperature, monitoring completion by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Upon completion, carefully add crushed ice to the reaction mixture to quench the reaction and precipitate the product.

-

Isolation and Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[1]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

General Protocol for In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a general fluorescence-based method for determining the IC50 value of a test compound against a specific kinase.[16][17]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, and DTT.[17][18]

-

ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be close to the Km value for the specific kinase.[17]

-

Substrate: Use a specific peptide or protein substrate for the kinase, often fluorescently labeled.

-

Test Compound: Prepare a serial dilution of the this compound analogue in DMSO, typically in a 12-point, 3-fold dilution series.[16]

-

-

Assay Procedure (384-well plate format):

-

Add kinase buffer to all wells.

-

Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) controls and "no kinase" background controls for each compound concentration.[16]

-

Add the substrate to all wells.

-

Initiate the reaction by adding the kinase enzyme to all wells except the "no kinase" blanks.

-

Incubate the plate at a controlled temperature (e.g., 30 °C).[17]

-

-

Data Acquisition:

-

Data Analysis:

-

For each compound concentration, subtract the background signal ("no kinase" control) from the total signal.[16]

-

Calculate the reaction rate (e.g., RFU/min) for each well.

-

Normalize the rates by setting the "no inhibitor" control as 100% activity and the background as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[16]

-

Conclusion and Future Outlook

The this compound scaffold remains a highly valuable core in modern medicinal chemistry.[2] Its proven success in targeting protein kinases has established it as a cornerstone for the development of anticancer therapeutics.[2] Future research will likely focus on several key areas:

-

Improving Selectivity: Designing new analogues with enhanced selectivity for specific kinase isoforms or even allosteric sites to minimize off-target effects and associated toxicities.

-

Exploring New Targets: Expanding the therapeutic application of this scaffold beyond kinase inhibition to other target classes, such as viral proteins, enzymes in neurodegenerative diseases, or anti-infective targets.[2][3]

-

Combinatorial Therapies: Investigating the synergistic effects of this compound-based drugs in combination with other therapeutic modalities, such as immunotherapy or chemotherapy, to overcome drug resistance.[8]

The continued exploration and functionalization of this privileged structure hold significant promise for the discovery of next-generation therapies for a wide range of human diseases.[2]

References

- 1. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assayquant.com [assayquant.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

The Pivotal Role of the 3-Substituted-3-Hydroxy-2-Oxindole Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-substituted-3-hydroxy-2-oxindoles, a "privileged" scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. The inherent structural features of this scaffold have led to the discovery of numerous natural products and synthetic analogues with a wide array of biological activities, including potent anticancer, antiviral, and antifungal properties.

The 3-substituted-3-hydroxy-2-oxindole core is a key structural motif found in various bioactive natural products such as convolutamydines, arundaphine, and maremycins.[1][2] This has spurred significant interest in the synthesis of novel derivatives and the systematic evaluation of their therapeutic potential. This guide will summarize key quantitative data, provide detailed experimental protocols for their synthesis and evaluation, and visualize critical biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-substituted-3-hydroxy-2-oxindoles is profoundly influenced by the nature and position of substituents on the oxindole ring and the group at the C3-position.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this scaffold.[2][3] Many derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, including colorectal carcinoma, ovarian cancer, human metastatic melanoma, lung adenocarcinoma, hepatocellular carcinoma, and breast cancer.[1][2][3]

Key SAR observations for anticancer activity include:

-

N-1 Substitution: The presence of a benzyl group at the N-1 position of the isatin core has been shown to enhance anti-proliferative activities.[1] N-unsubstituted compounds often exhibit a lack of activity.[1]

-

Isatin Core Substitution: The position and nature of substituents on the isatin core are critical. For instance, in a series of morpholine-substituted oxindoles, the presence of a bromine atom at the C-7 position was preferred over a hydrogen atom.[1] The anti-proliferative activity for these compounds followed the order: di-Br > Br > H = Cl.[1] Conversely, for piperidine/pyrrolidine-substituted oxindoles, the order was reversed: H > Br > Cl = di-Br.[1]

-

C3-Substituent: The nature of the substituent at the C3 position, often introduced via nucleophilic ring-opening of a spiro-epoxyoxindole intermediate, plays a crucial role in determining potency and selectivity.[1]

One of the primary mechanisms of action for the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[1][4] Molecular docking studies have revealed the binding capabilities of these compounds within the VEGFR2 active site.[1][4] Furthermore, these compounds can induce apoptosis, a form of programmed cell death, which is a desirable characteristic for anticancer agents.[1]

Antifungal and Antiviral Activity

Beyond cancer, 3-substituted-3-hydroxy-2-oxindoles have shown promise as antifungal and antiviral agents.

For antifungal activity, SAR studies on 3-indolyl-3-hydroxy oxindole derivatives against various plant pathogenic fungi revealed that the introduction of iodine, chlorine, or bromine substituents at the 5-position of both the 3-hydroxy-2-oxindole and the indole rings is crucial for potent activity.[5][6]

In the realm of antiviral research, novel 3-substituted-3-hydroxy-2-oxindole derivatives containing a sulfonamide moiety have been synthesized and evaluated for their activity against Potato Virus Y (PVY).[7] These studies provide a foundation for the development of new antiviral agrochemicals.[7]

Quantitative SAR Data

The following tables summarize the quantitative data for representative 3-substituted-3-hydroxy-2-oxindoles, highlighting their potential as therapeutic agents.

Table 1: In Vitro Anti-proliferative Activity of Selected 3-Substituted-3-Hydroxy-2-Oxindoles [1]

| Compound | Substitution Pattern | HCT116 IC₅₀ (µM) | OVCAR10 IC₅₀ (µM) | 1205Lu IC₅₀ (µM) |

| 4j | N-benzyl, 5,7-di-Br, 3-morpholino | 9.63 ± 1.3 | 8.56 ± 1.1 | 12.22 ± 1.7 |

| Cisplatin | - | 12.11 ± 2.5 | 18.22 ± 2.5 | 19.01 ± 1.5 |

| 5-FU | - | 22.26 ± 1.7 | 22.4 ± 4.1 | 15.4 ± 2.9 |

Table 2: In Vitro Antifungal Activity of Selected 3-Indolyl-3-Hydroxy Oxindole Derivatives [5][6]

| Compound | Substitution Pattern | Rhizoctonia solani EC₅₀ (mg/L) |

| 3u | 5-Iodo (oxindole), 5-Iodo (indole) | 3.44 |

| Carvacrol (CA) | - | 7.38 |

| Phenazine-1-carboxylic acid (PCA) | - | 11.62 |

Experimental Protocols

The synthesis and biological evaluation of 3-substituted-3-hydroxy-2-oxindoles follow a well-established set of procedures.

General Synthesis of 3-Substituted-3-Hydroxy-2-Oxindoles

A common synthetic route involves the nucleophilic ring-opening of a spiro-epoxyoxindole precursor.[1]

-

Preparation of N-substituted Isatins: Isatins are N-substituted (e.g., benzylation) using a suitable base in an appropriate solvent.[1]

-

Formation of Spiro-epoxyoxindoles: The N-substituted isatins undergo a Corey-Chaykovsky epoxidation reaction with a reagent like trimethyl sulfoxonium iodide (TMSI) in the presence of a base such as sodium hydride.[1][4]